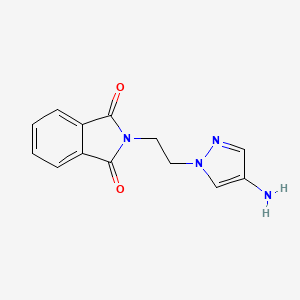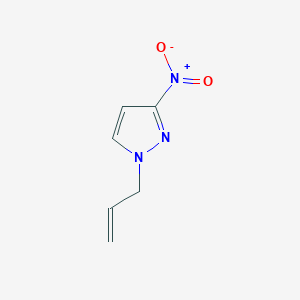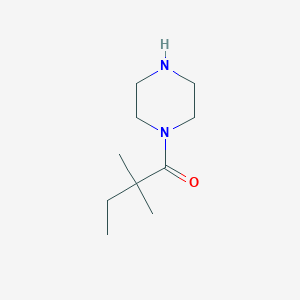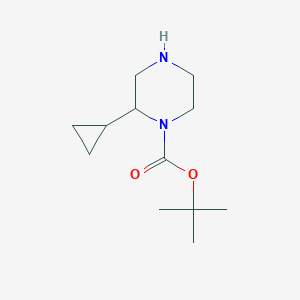![molecular formula C13H10N4O4 B3093190 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240574-51-9](/img/structure/B3093190.png)
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound “2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It contains a pyrazole group, which is a five-membered ring with two nitrogen atoms, and an isoindole group, which is a fused two-ring system containing a benzene ring and a five-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole and isoindole rings, followed by their functionalization and coupling. Pyrazole rings can be synthesized through several methods, such as the reaction of hydrazines with 1,3-diketones . Isoindole rings can be synthesized from 2-aminobenzoic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, the types of bonds between them, and the overall shape of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The nitro group on the pyrazole ring, for example, is a strong electron-withdrawing group and could make the ring more susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the nitro group could increase its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
The compound 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is involved in the synthesis of heterocyclic compounds with potential applications in various fields of chemistry and medicine. For example, Dmitriev et al. (2015) explored the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones, leading to the synthesis of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] with defined crystal and molecular structures Dmitriev et al., 2015.
Antibacterial Activity
Compounds related to this compound have been evaluated for their antibacterial properties. Ahmed et al. (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, examining their antibacterial activity against various strains to explore their chemotherapeutic properties Ahmed et al., 2006.
Synthetic Methodology Development
Research has also focused on developing new synthetic methodologies involving compounds like this compound. Taydakov and Krasnosel’sky (2011) studied the condensation reaction of isomeric N-substituted (1H-pyrazol-4-yl)ethanones, leading to the synthesis of N-substituted (1H-pyrazolyl)propane-1,3-diones, showcasing a convenient method for their preparation Taydakov & Krasnosel’sky, 2011.
Photophysical Properties Investigation
Shinde et al. (2021) delved into the Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indoles with maleimides, leading to the synthesis of isogranulatimide alkaloid analogues. This research highlighted the broad substrate scope, good functional group tolerance, and the notable photophysical properties of the annulated products Shinde et al., 2021.
Corrosion Inhibition Studies
Chadli et al. (2017) synthesized novel aza-pseudopeptides, including compounds similar to this compound, and evaluated their efficacy as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the compounds' efficiency as corrosion inhibitors, with inhibition efficiencies increasing with concentration Chadli et al., 2017.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12-10-3-1-2-4-11(10)13(19)16(12)6-5-15-8-9(7-14-15)17(20)21/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNOFLQWGQMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)
![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)





![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)

